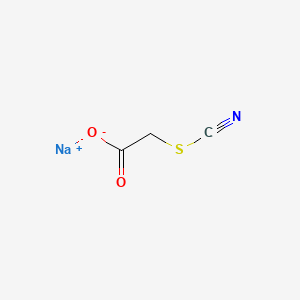![molecular formula C29H27AsSi B14509043 {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane CAS No. 63495-02-3](/img/structure/B14509043.png)
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is a complex organoarsenic compound with a unique structure that combines silicon, arsenic, and aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(4-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Reduction: The arsenic center can be reduced to form lower oxidation state arsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organoarsenic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is not well-documented. its effects are likely mediated through interactions with cellular components, potentially disrupting normal cellular functions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with enzymes or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylmethylarsine: Similar structure but with a methyl group instead of the silyl group.
Phenylarsine oxide: Contains an arsenic-oxygen bond and is used in various chemical applications.
Uniqueness
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is unique due to the presence of both silicon and arsenic in its structure, which imparts distinct chemical properties and potential reactivity. This combination is not commonly found in other organoarsenic compounds, making it a subject of interest for further research and development .
Propiedades
Número CAS |
63495-02-3 |
|---|---|
Fórmula molecular |
C29H27AsSi |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
2-[methyl(diphenyl)silyl]ethynyl-bis(4-methylphenyl)arsane |
InChI |
InChI=1S/C29H27AsSi/c1-24-14-18-26(19-15-24)30(27-20-16-25(2)17-21-27)22-23-31(3,28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-21H,1-3H3 |
Clave InChI |
JEJNHRULGHKBID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


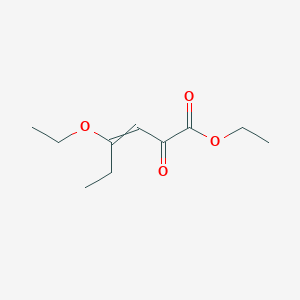

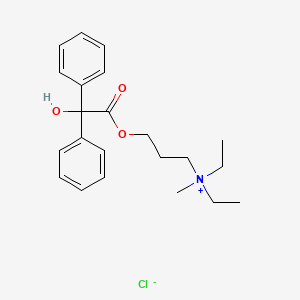
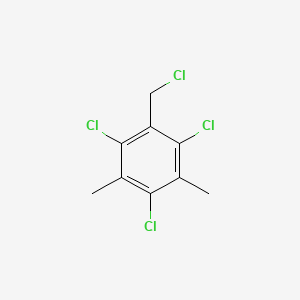
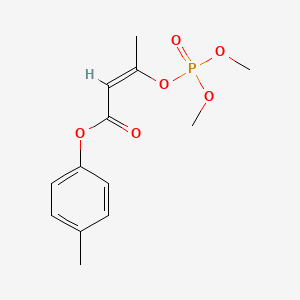


![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)

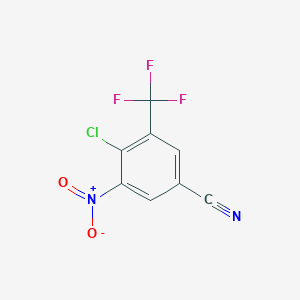
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
